2-(1,3-Benzothiazol-2-YL)-N-[3-(trifluoromethoxy)phenyl]-1-pyrrolidinecarboxamide
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Overview
Description
2-(1,3-Benzothiazol-2-YL)-N-[3-(trifluoromethoxy)phenyl]-1-pyrrolidinecarboxamide is a complex organic compound that features a benzothiazole ring, a trifluoromethoxyphenyl group, and a pyrrolidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-YL)-N-[3-(trifluoromethoxy)phenyl]-1-pyrrolidinecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of efficient catalysts are essential to achieve high yields and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-YL)-N-[3-(trifluoromethoxy)phenyl]-1-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(1,3-Benzothiazol-2-YL)-N-[3-(trifluoromethoxy)phenyl]-1-pyrrolidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-YL)-N-[3-(trifluoromethoxy)phenyl]-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxo-4-phenylbutanenitrile
- 2-(1,3-Benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)acrylonitrile
- **2-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)-2,4
Properties
Molecular Formula |
C19H16F3N3O2S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H16F3N3O2S/c20-19(21,22)27-13-6-3-5-12(11-13)23-18(26)25-10-4-8-15(25)17-24-14-7-1-2-9-16(14)28-17/h1-3,5-7,9,11,15H,4,8,10H2,(H,23,26) |
InChI Key |
KRRJKLWOPXXZGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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